molecular formula C23H16BrN3 B3453023 5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole

5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole

Cat. No. B3453023
M. Wt: 414.3 g/mol
InChI Key: OLLZOAQYIWWSFA-UHFFFAOYSA-N
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Description

5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

A novel class of multi-substituted indolylimidazole derivatives, including 5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole, was synthesized using a green and efficient one-pot four-component condensation process. This process involved microwave irradiation and utilized Amberlyst A-15 as a recyclable catalyst. The method was highlighted for its eco-friendliness, short reaction time, cost-effectiveness, and ease of product purification (Nirwan & Pareek, 2021).

Antimicrobial Activity

This compound showed promising antimicrobial properties. A study demonstrated its potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an antimicrobial agent (Al‐Qawasmeh et al., 2010).

Application in Cancer Research

The compound has been explored in the context of cancer research. For instance, derivatives of this compound exhibited significant cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors. This highlights its potential as a therapeutic agent in combating resistant cancer types (Mahal et al., 2016).

Optical and

Electroluminescence PropertiesIn the field of optoelectronics, this compound derivatives have been synthesized and their optical, thermal, and electroluminescence properties studied. These derivatives displayed high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED (organic light-emitting diode) applications. Their ground and excited state properties were analyzed in various solvents, using both experimental techniques and theoretical methods like DFT and TDDFT, indicating their potential in the development of OLED devices (Muruganantham et al., 2019).

Antioxidant Activity

Some indole derivatives bearing the this compound structure have been studied for their potential antioxidant activities. These compounds have shown promising results in various antioxidant assays, suggesting their utility in research related to oxidative stress and related disorders (Naraboli & Biradar, 2017).

properties

IUPAC Name

5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c24-17-11-12-20-18(13-17)19(14-25-20)23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-14,25H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLZOAQYIWWSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CNC4=C3C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 2
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 3
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 4
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 5
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole

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